molecular formula C18H25N5O2 B3859860 N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-(3-methyl-1-piperidinyl)nicotinamide

N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-(3-methyl-1-piperidinyl)nicotinamide

Cat. No.: B3859860
M. Wt: 343.4 g/mol
InChI Key: XUMLMNQLCFHRIH-UHFFFAOYSA-N
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Description

“N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-(3-methyl-1-piperidinyl)nicotinamide” is a complex organic compound. It contains an oxadiazole ring, which is a heterocyclic compound consisting of one oxygen atom and two nitrogen atoms . Oxadiazoles are known to appear in a variety of pharmaceutical drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, oxadiazole derivatives can be synthesized through various methods . For instance, one method involves the reaction of carboxylic acids with amidoximes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of an oxadiazole ring could potentially influence its electronic properties .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Oxadiazole derivatives are known to have a broad spectrum of biological activities .

Future Directions

The future directions for research into this compound would likely depend on its potential applications. Given the known biological activity of oxadiazole derivatives , it could be of interest in the development of new pharmaceuticals.

Properties

IUPAC Name

6-(3-methylpiperidin-1-yl)-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-12(2)18-21-15(22-25-18)10-20-17(24)14-6-7-16(19-9-14)23-8-4-5-13(3)11-23/h6-7,9,12-13H,4-5,8,10-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMLMNQLCFHRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=C(C=C2)C(=O)NCC3=NOC(=N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-(3-methyl-1-piperidinyl)nicotinamide

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